4-Ethyl-3-(2-(furan-2-yl)ethyl)-1h-pyrazol-5-amine

Lipophilicity Membrane permeability LogP comparison

4-Ethyl-3-(2-(furan-2-yl)ethyl)-1H-pyrazol-5-amine (CAS 1187561-30-3) is a trisubstituted 5-aminopyrazole bearing a 4-ethyl group and a 3-(2-(furan-2-yl)ethyl) side chain. Its molecular formula is C₁₁H₁₅N₃O with a molecular weight of 205.26 g/mol.

Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
Cat. No. B15301666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-3-(2-(furan-2-yl)ethyl)-1h-pyrazol-5-amine
Molecular FormulaC11H15N3O
Molecular Weight205.26 g/mol
Structural Identifiers
SMILESCCC1=C(NN=C1N)CCC2=CC=CO2
InChIInChI=1S/C11H15N3O/c1-2-9-10(13-14-11(9)12)6-5-8-4-3-7-15-8/h3-4,7H,2,5-6H2,1H3,(H3,12,13,14)
InChIKeyRCQFUHSMHUWXBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-3-(2-(furan-2-yl)ethyl)-1H-pyrazol-5-amine: Core Identity and Procurement-Relevant Properties


4-Ethyl-3-(2-(furan-2-yl)ethyl)-1H-pyrazol-5-amine (CAS 1187561-30-3) is a trisubstituted 5-aminopyrazole bearing a 4-ethyl group and a 3-(2-(furan-2-yl)ethyl) side chain. Its molecular formula is C₁₁H₁₅N₃O with a molecular weight of 205.26 g/mol . The compound is commercially available at 98% purity from multiple suppliers and features a free primary amine at the C5 position, making it a versatile synthetic intermediate for fused heterocycle construction [1]. The 5-aminopyrazole scaffold is recognized as a privileged structure in medicinal chemistry, serving as a key building block for pyrazolopyrimidines, pyrazolopyridines, and other biologically active fused systems [1].

Why 4-Ethyl-3-(2-(furan-2-yl)ethyl)-1H-pyrazol-5-amine Cannot Be Replaced by Its Closest Analogs


Within the 3-(2-(furan-2-yl)ethyl)-5-aminopyrazole series, subtle modifications at the C4 position produce measurable divergence in lipophilicity, molecular topology, and purity grade—parameters that directly affect downstream synthetic yield, membrane permeability predictions, and metabolic stability forecasts . The ethyl-for-methyl substitution at C4 (relative to the commercially prevalent 4-methyl analog, CAS 1187027-09-3) increases calculated logP by 0.44 units and the fraction of sp³-hybridized carbons (Fsp³) from 0.30 to 0.36 . Higher Fsp³ has been independently correlated with improved metabolic stability and reduced cytochrome P450 inhibition in drug-like molecules [1]. Furthermore, the ethyl linker between the pyrazole core and the furan ring introduces conformational flexibility absent in analogs with direct furan–pyrazole connectivity (e.g., CAS 1187057-44-8), altering both pharmacophoric geometry and synthetic derivatization options . These differences preclude indiscriminate analog substitution in structure–activity relationship (SAR) campaigns or lead optimization workflows.

Quantitative Differentiation Evidence: Head-to-Head and Class-Level Comparisons for 4-Ethyl-3-(2-(furan-2-yl)ethyl)-1H-pyrazol-5-amine


LogP Advantage: 0.44-Unit Lipophilicity Increase Over the 4-Methyl Analog Improves Predicted Membrane Permeability

The target compound (4-ethyl) exhibits a calculated logP (cLogP) of 1.81 compared to 1.37 for the 4-methyl analog 3-(2-(furan-2-yl)ethyl)-4-methyl-1H-pyrazol-5-amine (CAS 1187027-09-3), representing a 0.44-unit increase as reported by a single commercial vendor using a consistent computational method . In medicinal chemistry, an increase in logP within the range of 1–3 is generally associated with improved passive membrane permeability, a critical determinant of oral bioavailability and cellular uptake [1].

Lipophilicity Membrane permeability LogP comparison Drug-likeness ADME prediction

Fsp³ Increase (0.30 to 0.36): Higher sp³ Carbon Fraction Predicts Improved Metabolic Stability

The target compound has an Fsp³ (fraction of sp³-hybridized carbons) of 0.36, compared to 0.30 for the 4-methyl analog, a 20% relative increase . Fsp³ is a validated drug-likeness metric: higher values correlate with increased aqueous solubility, reduced CYP450 inhibition, and improved metabolic stability—factors that collectively enhance the probability of successful preclinical development [1][2]. The Fsp³ of 0.36 for the target compound surpasses the commonly cited threshold of 0.25 associated with lower attrition risk [1].

Fsp³ Metabolic stability CYP inhibition Drug-likeness Fraction sp³

Purity Grade: 98% vs. 95%—Quantifiable Quality Advantage for Reproducible Synthesis and Screening

The target compound is commercially supplied at 98% purity (HPLC) by Fluorochem , whereas the closest 4-methyl analog is offered at 95% purity from the same vendor . This 3-percentage-point difference represents a 60% reduction in total impurity burden (from 5% to 2% total impurities). For high-throughput screening (HTS) and structure–activity relationship (SAR) campaigns, impurity levels above 3% can generate false positives or confounded dose–response curves, especially at screening concentrations ≥10 μM [1].

Purity Procurement specification Synthetic reproducibility Quality control Assay reliability

Ethyl Linker Conformational Flexibility: Differentiating from Direct Furan–Pyrazole Analogs

The target compound features a two-carbon ethyl linker (–CH₂–CH₂–) connecting the pyrazole C3 position to the furan-2-yl ring, in contrast to the direct C–C bond found in 4-ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine (CAS 1187057-44-8) and 4-ethyl-3-(furan-3-yl)-1H-pyrazol-5-amine (CAS 1187561-49-4) . This ethyl spacer increases the number of rotatable bonds from 1 to 3 (comparing the furan-to-pyrazole connectivity), introducing conformational degrees of freedom that can enable the furan oxygen and pyrazole amine to adopt distinct spatial orientations for hydrogen-bonding interactions with biological targets [1]. In the COX-1 inhibitor series of 3-(furan-2-yl)-N-aryl-5-aminopyrazoles, the spatial relationship between the furan ring and the pyrazole core was identified as a critical determinant of COX-1 vs. COX-2 selectivity [2].

Conformational flexibility Linker optimization Pharmacophore geometry Molecular recognition SAR differentiation

COX-1 Inhibitory Potential: Class-Level Evidence from 3-(Furan-2-yl)-5-Aminopyrazole Series

Although no direct COX-1 inhibition data are published for the target compound, the 3-(furan-2-yl)-5-aminopyrazole chemotype has been validated as a novel class of COX-1-selective inhibitors [1]. In the Kaur et al. (2021) series, the most potent analog (compound 17, bearing a 4-carboxyphenyl substituent at N1) achieved a COX-1 IC₅₀ of 0.10 μM with a selectivity index of >1000 over COX-2 [1]. The baseline unsubstituted N-aryl analog (compound 12) showed COX-1 IC₅₀ = 8.5 μM, COX-2 IC₅₀ > 100 μM, and OVCAR-3 cellular IC₅₀ = 5.8 μM [1]. The target compound shares the identical 3-(furan-2-yl)ethyl-5-aminopyrazole core geometry but possesses a free NH₂ at N1 instead of an N-aryl substituent, positioning it as a synthetic precursor for generating N1-derivatized COX-1 inhibitor libraries [1][2].

COX-1 inhibition Cancer imaging Selectivity index Ovarian cancer Inflammation

Synthetic Intermediate Versatility: Free 5-Amine and C4-Ethyl as Orthogonal Derivatization Handles

The target compound possesses three chemically distinct reactive sites: the C5 primary amine (nucleophilic), the N1–H (acidic, pKa ~14), and the C4 ethyl group (potential C–H activation site). In the ACS Omega (2017) study, 5-aminopyrazoles with heterocyclic substitution at C3 were demonstrated to undergo regioselective derivatization, diazotization, and Suzuki–Miyaura cross-coupling to afford fully substituted pyrazoles in up to 71% yield over four steps [1]. The presence of the C4-ethyl group (vs. C4-H in the unsubstituted analog, CAS 32691-58-0) blocks a potential metabolic or synthetic activation site, channeling reactivity to the desired C5 and N1 positions and improving regiochemical control in fused heterocycle synthesis [1].

Synthetic building block Fused heterocycles Pyrazolopyrimidine Parallel synthesis C–H activation

Optimal Application Scenarios for 4-Ethyl-3-(2-(furan-2-yl)ethyl)-1H-pyrazol-5-amine Based on Quantitative Evidence


COX-1-Selective Inhibitor Library Synthesis via N1 Derivatization

The Kaur et al. (2021) study demonstrated that N1-aryl substitution on the 3-(furan-2-yl)-5-aminopyrazole scaffold modulates COX-1 inhibitory potency from IC₅₀ = 8.5 μM (N1-phenyl) to 0.10 μM (N1-4-carboxyphenyl), a >85-fold range . The target compound, with its free N1–H, is the ideal starting material for generating focused N1-derivatized libraries to explore this SAR space. Its 98% purity ensures that library products reflect genuine SAR signals rather than impurity artifacts in biochemical assays .

Lead Optimization Programs Requiring Balanced logP and Metabolic Stability

With cLogP = 1.81 and Fsp³ = 0.36, the target compound occupies a favorable property space for oral drug candidates . The ethyl-for-methyl substitution at C4 increases lipophilicity without pushing logP above 3 (a common permeability–solubility tipping point ), while the elevated Fsp³ relative to the methyl analog predicts reduced CYP-mediated metabolism . These properties make the compound particularly suitable for lead optimization campaigns targeting intracellular enzymes (e.g., kinases) where both membrane permeability and metabolic stability are critical selection criteria.

Fused Heterocycle Synthesis Requiring Regiochemical Control at C5 and N1

The ACS Omega (2017) study established that fully substituted 5-aminopyrazoles undergo efficient transformations to pyrazolopyrimidines and related fused systems . The C4-ethyl group in the target compound blocks one potential reaction site, simplifying regiochemical outcomes in cyclocondensation reactions with 1,3-dielectrophiles (e.g., β-ketoesters, α,β-unsaturated carbonyls). This regiochemical simplification is particularly valuable for parallel synthesis workflows where product mixtures from C4-unsubstituted analogs would require chromatographic separation . The free C5-amine also serves as a nucleophilic anchor for Schiff base formation, enabling access to antibacterial chemotypes as described by Hassan et al. (2019) .

High-Throughput Screening with Stringent Purity Requirements

At 98% purity, the target compound exceeds the commonly accepted 95% threshold for HTS library compounds . The 3-percentage-point purity advantage over the 4-methyl analog (95%) translates to a 60% lower total impurity load, reducing the probability of false-positive hits caused by impurity-driven assay interference . For screening facilities where each false positive costs an estimated $200–500 in confirmatory assay resources , the higher purity specification provides a quantifiable procurement rationale favoring the 4-ethyl compound over its 4-methyl comparator.

Quote Request

Request a Quote for 4-Ethyl-3-(2-(furan-2-yl)ethyl)-1h-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.